molecular formula C12H11N3O3 B8548943 2-Nitro-4-(pyridin-4-ylmethoxy)aniline

2-Nitro-4-(pyridin-4-ylmethoxy)aniline

Cat. No.: B8548943
M. Wt: 245.23 g/mol
InChI Key: OVGHHOBXZNMOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-(pyridin-4-ylmethoxy)aniline is a nitro-substituted aniline derivative featuring a pyridin-4-ylmethoxy group at the para position relative to the amino group. The compound’s structure combines a nitro group (electron-withdrawing) and a pyridinylmethoxy moiety (electron-donating), resulting in unique electronic and steric properties. This structural duality makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and nitric oxide probes . Its molecular formula is C₁₂H₁₀N₃O₃, with a molecular weight of 259.23 g/mol.

Key applications include:

  • Medicinal chemistry: As a precursor for bioactive molecules targeting enzymes like tyrosine kinases .
  • Fluorescence probes: Derivatives are used in nitric oxide detection due to their reactivity with nitro groups .

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

2-nitro-4-(pyridin-4-ylmethoxy)aniline

InChI

InChI=1S/C12H11N3O3/c13-11-2-1-10(7-12(11)15(16)17)18-8-9-3-5-14-6-4-9/h1-7H,8,13H2

InChI Key

OVGHHOBXZNMOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=NC=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-Nitro-4-(pyridin-4-ylmethoxy)aniline with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Nitro-4-(pyridin-4-ylmethoxy)aniline -NO₂, -NH₂, -OCH₂(pyridin-4-yl) C₁₂H₁₀N₃O₃ 259.23 Not reported Kinase inhibitors, fluorescence probes
2-Nitro-4-(trifluoromethoxy)aniline -NO₂, -NH₂, -OCF₃ C₇H₅F₃N₂O₃ 222.12 62–64 Agrochemical intermediates
4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)aniline -NO₂, -OCH₃, -N(Ph)₂ C₂₀H₁₈N₂O₄ 350.37 Not reported Organic electronics, dyes
4-Nitrobenzoic acid–N-(pyrimidin-2-yl)-aniline -NO₂, -COOH, -NH(pyrimidin-2-yl) C₁₇H₁₂N₄O₄ 336.30 Not reported Crystal engineering, supramolecular chemistry

Research Findings and Gaps

  • Key Studies :
    • Hydrogenation of 2-Nitro-4-(dioxaborolan-2-yl)aniline yields diamine intermediates for Suzuki-Miyaura cross-coupling .
    • Pyridinylmethoxy derivatives show fluorescence quenching upon nitric oxide binding, enabling bioimaging applications .
  • Unresolved Issues :
    • Thermal stability data for 2-Nitro-4-(pyridin-4-ylmethoxy)aniline are lacking.
    • Comparative pharmacokinetic studies with trifluoromethoxy analogs are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.